molecular formula C7H8BN3O2 B13413100 2-Amino-1H-benzimidazole-4-boronic acid

2-Amino-1H-benzimidazole-4-boronic acid

Cat. No.: B13413100
M. Wt: 176.97 g/mol
InChI Key: IWJHPGPCYDDHRQ-UHFFFAOYSA-N
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Description

2-Amino-1H-benzimidazole-4-boronic acid is a heterocyclic compound that features a benzimidazole core with an amino group at the 2-position and a boronic acid group at the 4-position. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-benzimidazole-4-boronic acid can be achieved through several methodsAnother method includes the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of polyphosphoric acid (PPA) as a catalyst is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-benzimidazole-4-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, boronic esters, and various amine derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1H-benzimidazole-4-boronic acid involves its interaction with molecular targets such as enzymes and DNA. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1H-benzimidazole-4-boronic acid is unique due to the presence of both an amino group and a boronic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-amino-1H-benzimidazol-4-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c9-7-10-5-3-1-2-4(8(12)13)6(5)11-7/h1-3,12-13H,(H3,9,10,11)

InChI Key

IWJHPGPCYDDHRQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)NC(=N2)N)(O)O

Origin of Product

United States

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